molecular formula C7H11ClSi B14073832 (4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane CAS No. 102139-32-2

(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane

Cat. No.: B14073832
CAS No.: 102139-32-2
M. Wt: 158.70 g/mol
InChI Key: FWNINWVPFCYDMS-UHFFFAOYSA-N
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Description

(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C7H13ClSi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms. This compound is notable for its unique structure, which includes a chlorinated butenynyl group attached to a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of (4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-chlorobut-3-en-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants. The reaction conditions include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions typically require the presence of a base and are carried out at room temperature.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction Reactions: The compound can be reduced to form alkanes or alkenes. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide can yield alcohols, while oxidation reactions with m-CPBA can produce epoxides .

Scientific Research Applications

(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules

    Material Science: The compound is used in the preparation of silicon-containing polymers and materials. These materials have applications in electronics, coatings, and adhesives.

    Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents.

Mechanism of Action

The mechanism of action of (4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity. The chlorine atom can act as a leaving group in substitution reactions, while the butenynyl group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can stabilize reaction intermediates and transition states .

Comparison with Similar Compounds

(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:

    (4-Bromobut-3-en-1-yn-1-yl)(trimethyl)silane: This compound has a bromine atom instead of chlorine. It exhibits similar reactivity but may have different reaction rates and selectivities due to the different halogen atom.

    (4-Chlorobut-3-en-1-yn-1-yl)(triethyl)silane: This compound has a triethylsilyl group instead of a trimethylsilyl group. The larger size of the triethylsilyl group can affect the compound’s steric properties and reactivity.

    (4-Chlorobut-3-en-1-yn-1-yl)(dimethyl)silane: This compound has a dimethylsilyl group instead of a trimethylsilyl group.

Properties

CAS No.

102139-32-2

Molecular Formula

C7H11ClSi

Molecular Weight

158.70 g/mol

IUPAC Name

4-chlorobut-3-en-1-ynyl(trimethyl)silane

InChI

InChI=1S/C7H11ClSi/c1-9(2,3)7-5-4-6-8/h4,6H,1-3H3

InChI Key

FWNINWVPFCYDMS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC=CCl

Origin of Product

United States

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